molecular formula C12H16N2O B8238955 (R)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8238955
M. Wt: 204.27 g/mol
InChI Key: VXTSYGYSDWKLDH-NSHDSACASA-N
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Description

®-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both an oxazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted oxazoline with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The pyridine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions such as refluxing in an appropriate solvent.

Major Products

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

®-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyridine moiety can engage in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
  • ®-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
  • ®-4-Propyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Uniqueness

®-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific isopropyl substitution, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)11-8-15-12(14-11)7-10-5-3-4-6-13-10/h3-6,9,11H,7-8H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTSYGYSDWKLDH-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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